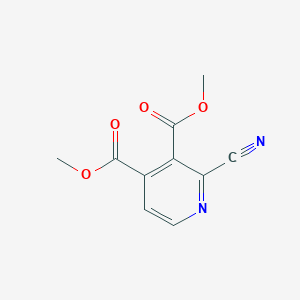

Dimethyl 2-cyanopyridine-3,4-dicarboxylate

Description

General Overview of Substituted Pyridine (B92270) Systems in Chemical Synthesis

Substituted pyridines are a cornerstone of modern organic chemistry, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials. uni-muenster.deinnovations-report.com The pyridine ring, a six-membered heterocycle containing one nitrogen atom, can be functionalized at various positions to tune its electronic and steric properties, thereby influencing its reactivity and biological activity.

The synthesis of highly substituted pyridines is an active area of research, with methodologies constantly evolving to provide milder, more efficient, and modular routes to these valuable compounds. oist.jpresearchgate.net Traditional methods often rely on condensation reactions, while contemporary approaches increasingly utilize transition-metal-catalyzed cross-coupling reactions and C-H functionalization strategies to introduce a diverse range of substituents onto the pyridine core. researchgate.netnih.gov The ability to strategically place functional groups on the pyridine ring is crucial for the development of new molecular entities with tailored properties.

Significance of Dicarboxylate and Cyano Functionalities within Pyridine Architectures

The specific combination of dicarboxylate and cyano groups on a pyridine framework, as seen in Dimethyl 2-cyanopyridine-3,4-dicarboxylate, imparts a unique chemical character to the molecule.

Dicarboxylate Groups: Pyridine dicarboxylic acids and their ester derivatives are important building blocks in the synthesis of various functional molecules. oist.jpmdpi.com They can act as ligands for metal complexes, precursors for polyesters and other polymers, and are found in some biologically active compounds. researchgate.netwur.nl The ester functionalities, in particular, offer sites for further chemical transformations, such as hydrolysis to the corresponding dicarboxylic acids or amidation to form dicarboxamides.

Cyano Group: The cyano (nitrile) group is a versatile functional group in organic synthesis. chemicalbook.com It is strongly electron-withdrawing, which significantly influences the electronic properties of the pyridine ring. Cyanopyridines are valuable intermediates in the synthesis of various nitrogen-containing heterocycles and can be transformed into other functional groups such as carboxylic acids, amides, and amines. thieme-connect.deekb.eg In the context of materials science, the incorporation of cyano groups can enhance the electron-transporting properties of molecules, making them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. rsc.orgrsc.org

The interplay of these functionalities in this compound suggests a molecule with a rich reaction chemistry, potentially serving as a versatile scaffold for the synthesis of more complex molecular architectures.

Current Research Landscape and Future Directions for this compound

While specific academic publications detailing the synthesis and applications of this compound are not extensively available in the public domain, its structural motifs are present in compounds that are actively being investigated. The research landscape for polysubstituted pyridines is vibrant, with a focus on developing novel synthetic methodologies and exploring their potential in various fields.

Research Findings on Related Structures:

Studies on related cyanopyridine derivatives have demonstrated their potential in medicinal chemistry, with some compounds exhibiting anticancer and antimicrobial activities. nih.govnih.govorientjchem.org The functionalization of the pyridine ring with various substituents has been shown to be a key strategy in modulating biological activity.

Furthermore, research into pyridine dicarboxylates has highlighted their utility in creating novel materials. For instance, they have been used to synthesize water-soluble fluorescent probes for cell imaging and as monomers for bio-based polyesters. wur.nlresearchgate.net

Future Directions:

Given the functionalities present in this compound, several future research directions can be envisaged:

Synthesis of Novel Heterocycles: The compound could serve as a key intermediate for the synthesis of fused heterocyclic systems through reactions involving the cyano and dicarboxylate groups.

Development of Functional Materials: Its electron-deficient nature, conferred by the cyano and ester groups, makes it a candidate for investigation in materials science, particularly in the field of organic electronics.

Exploration of Biological Activity: As a highly functionalized pyridine, it could be used as a scaffold for the generation of libraries of new compounds to be screened for potential biological activities.

The continued exploration of synthetic routes to polysubstituted pyridines will undoubtedly open up new avenues for the application of compounds like this compound in diverse areas of chemical science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-cyanopyridine-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-15-9(13)6-3-4-12-7(5-11)8(6)10(14)16-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAUFLPBPICUDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1)C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376268 | |

| Record name | Dimethyl 2-cyanopyridine-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205646-62-4 | |

| Record name | Dimethyl 2-cyanopyridine-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dimethyl 2 Cyanopyridine 3,4 Dicarboxylate

Direct Synthesis Approaches and Key Reagents for Dimethyl 2-cyanopyridine-3,4-dicarboxylate

Direct, one-pot syntheses that assemble the fully substituted pyridine (B92270) ring are highly sought after for their efficiency. While specific literature detailing a direct synthesis of this compound is not extensively documented, analogous constructions of polysubstituted pyridines suggest plausible routes. These methods often involve the condensation of several components that provide the necessary carbon and nitrogen atoms for the pyridine ring.

For instance, the synthesis of related 3-cyanopyridine derivatives has been achieved through reactions involving 1,3-dicarbonyl compounds, aldehydes, malononitrile, and an alcohol, often under catalytic conditions. researchgate.net A hypothetical direct synthesis for the target molecule could involve the condensation of a β-ketoester, an activated alkene, a cyanide source, and an ammonia (B1221849) source, which cyclize and subsequently aromatize to form the desired pyridine core.

Multi-component Reaction Strategies for Pyridine Dicarboxylates with Cyano Groups

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov This approach is highly efficient and aligns with the principles of green chemistry. researchgate.net The Hantzsch dihydropyridine (B1217469) synthesis is a classic example of an MCR that can be adapted to produce a variety of pyridine derivatives. ijcrt.org

The synthesis of cyanopyridine derivatives through MCRs often involves the reaction of an aldehyde, an active methylene compound like malononitrile, and a 1,3-dicarbonyl compound in the presence of a catalyst and an ammonia source (like ammonium (B1175870) acetate). researchgate.netnih.gov While a specific MCR for this compound is not explicitly detailed, a strategy could be envisioned involving the reaction of dimethyl acetylenedicarboxylate (B1228247), a cyanide-containing building block, and an ammonia source to construct the substituted pyridine ring. Another approach involves the transformation of salicylaldehydes, malononitrile dimer, and dimethyl malonate into a complex pyridin-5-yl)malonate, demonstrating the utility of MCRs in generating highly functionalized pyridine systems. mdpi.com

The table below outlines a representative MCR for a related cyanopyridine structure.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Yield (%) |

| Aromatic Aldehyde | Malononitrile | 1,3-Dicarbonyl Compound | Animal Bone Meal | Substituted 3-Cyanopyridine | 80-92 |

Data compiled from research on ecofriendly synthesis of 3-cyanopyridine derivatives. researchgate.net

Derivatization and Functionalization of Precursor Pyridine Structures

A common and versatile approach to synthesizing highly substituted pyridines involves the stepwise functionalization of a pre-existing pyridine scaffold. This allows for the precise introduction of substituents at desired positions.

The introduction of a cyano group onto a pyridine ring can be accomplished through several established methods. The choice of method often depends on the position to be functionalized and the other substituents present on the ring.

Common methods for pyridine cyanation include:

Substitution of Halogens : A widely used method involves the nucleophilic substitution of a halogen atom (typically chloro or bromo) at the 2-position of the pyridine ring with a cyanide source. google.com This reaction often employs metal cyanides, such as cuprous cyanide, in a polar aprotic solvent. google.com Modern variations aim to avoid heavy metals by using a cyanide source with a catalyst in an aqueous solvent. google.com

Cyanation of Pyridine-N-oxides : Pyridine-N-oxides can be activated with agents like trimethylsilyl cyanide to introduce a cyano group, typically at the 2-position. researchgate.net

Ammoxidation of Methyl Groups : On an industrial scale, cyanopyridines are often produced by the ammoxidation of the corresponding methylpyridines (picolines). thieme-connect.dechemicalbook.com This high-temperature, gas-phase reaction uses a catalyst to convert the methyl group into a nitrile. chemicalbook.com

Direct C-H Cyanation : Recent advances have focused on the direct cyanation of C-H bonds. One reported method involves treating pyridines with nitric acid and trifluoroacetic anhydride (B1165640), followed by the addition of aqueous potassium cyanide, to regioselectively yield 2-cyanopyridines. thieme-connect.de

The following table summarizes various laboratory-scale methods for the synthesis of 2-cyanopyridines.

| Starting Material | Reagents | Key Features |

| 2-Halopyridine | Cyanide source (e.g., KCN, CuCN), Catalyst | Nucleophilic substitution; avoids heavy metals in newer methods. google.com |

| Pyridine-N-oxide | Trimethylsilyl cyanide, Ethylchloroformate | Activation of the pyridine ring for nucleophilic attack. researchgate.net |

| Pyridine | Nitric acid, Trifluoroacetic anhydride, KCN | Direct C-H functionalization at the 2-position. thieme-connect.de |

Once a pyridine scaffold containing the necessary carboxylic acid groups is obtained (e.g., 2-cyanopyridine-3,4-dicarboxylic acid), the final step is the esterification to form the dimethyl ester.

Standard esterification methods are readily applicable:

Acid-Catalyzed Esterification : The most common method involves reacting the dicarboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. google.com The reaction is typically heated to reflux to drive the equilibrium towards the ester product.

Reaction with Alkylating Agents : Dicarboxylic acids can be converted to their corresponding esters using alkylating agents. For methylation, diazomethane is highly effective, though it is hazardous and requires careful handling. Other reagents like dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate) can also be used.

Palladium-Catalyzed Carbonylative Esterification : An alternative route to the dicarboxylate functionality involves the palladium-catalyzed reaction of a dihalopyridine (e.g., 2-cyano-3,4-dichloropyridine) with carbon monoxide and methanol. google.com This method constructs the ester groups directly from halogen precursors.

Catalytic Approaches in the Synthesis of this compound

Catalysis is integral to many synthetic routes for pyridine derivatives, enhancing reaction rates, improving yields, and controlling selectivity.

Organobases are frequently employed as catalysts in the condensation and cyclization reactions that form the pyridine ring. Bases like piperidine, pyridine, and triethylamine can facilitate key bond-forming steps. nih.govnih.gov

In the synthesis of 3-cyano-2-pyridones, which are structurally related to the target molecule, bases such as potassium hydroxide or piperidine are used to catalyze the intramolecular cyclization steps. nih.govmdpi.com For example, piperidine can act as a basic catalyst in the reaction of ethyl 4-(2-cyanoacetamido)benzoate with acetylacetone to furnish a corresponding 2-oxo-pyridine derivative through intramolecular hetero-cyclization. nih.gov Similarly, triethylamine is used as a catalyst in Knoevenagel condensation reactions, which are often the initial step in multi-component syntheses of cyanopyridines. nih.gov These bases function by deprotonating active methylene compounds, creating nucleophiles that drive the subsequent condensation and cyclization cascades required to build the heterocyclic ring.

Advanced Synthetic Techniques for Enhanced Efficiency

Electrochemical Synthesis Protocols for Pyridine Derivatives

Electrochemical synthesis offers a sustainable and efficient alternative to traditional chemical methods for the formation of pyridine derivatives. By using electricity as a reagent, it is often possible to avoid harsh oxidants or reductants, leading to greener and safer reaction protocols. While specific electrochemical methods for the direct synthesis of this compound are not extensively documented, the principles of electrochemical synthesis of pyridine compounds can be applied.

Electrochemical methods can be employed for various transformations in pyridine synthesis, including dehydrogenative aromatization, amidation, and the introduction of functional groups. For instance, an electrochemical dehydrogenative method allows for the direct insertion of ammonia into alkenes to construct aromatic N-heterocycles, including quinoline and pyridine derivatives, with high atom economy. researchgate.net This approach represents a powerful tool for building the pyridine core.

The functionalization of existing pyridine rings can also be achieved electrochemically. For example, the electrochemical amidation of benzoyl hydrazine and amines proceeds under metal- and exogenous oxidant-free conditions, forming C(sp2)-N bonds. researchgate.net Such a method could be envisioned for the introduction of nitrogen-containing substituents onto a pre-existing pyridine dicarboxylate scaffold.

Mechanistic studies in electrochemical synthesis often reveal the generation of radical intermediates. For example, the in situ generation of both acyl and N-centered radicals from benzoyl hydrazines and amines has been observed. researchgate.net Understanding these reactive intermediates is crucial for designing selective and high-yielding synthetic routes.

The following table summarizes general electrochemical approaches that could be conceptually applied to the synthesis or functionalization of pyridine derivatives.

| Electrochemical Method | Reactants | Products | Key Features | Potential Application |

| Dehydrogenative Aromatization | Alkenes, Ammonia | Pyridine and Quinoline Derivatives | Single step, no external oxidant, high atom economy. researchgate.net | Formation of the core pyridine ring structure. |

| Amidation | Benzoyl hydrazine/carbazate, Primary/secondary amines | Amides | Metal-free, exogenous oxidant-free. researchgate.net | Introduction of amide functionalities. |

| Decarboxylative Coupling | Cinnamic acids, NH4SCN | Vinyl thiocyanates | Occurs in aqueous solution under ambient conditions. researchgate.net | Functional group interconversion. |

Continuous Flow Methodologies in Pyridine Dicarboxylate Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for straightforward scaling-up. The production of pyridine dicarboxylates is well-suited to continuous flow processing.

A prominent method for synthesizing pyridine dicarboxylates is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester (2 equivalents), and an ammonia source. This reaction has been successfully adapted to continuous flow conditions, often in conjunction with microwave irradiation to accelerate the reaction. mdpi.com Real-time monitoring of these reactions using techniques like Raman spectroscopy allows for precise control and optimization of reaction times. mdpi.com

For example, the synthesis of dialkyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylates has been demonstrated in a continuous flow microwave reactor, achieving high yields and purity. mdpi.com While this produces a dihydropyridine, a subsequent oxidation step, which can also be integrated into a flow process, would yield the aromatic pyridine dicarboxylate.

The table below outlines key parameters from a representative continuous flow synthesis of a dihydropyridine, which is a common precursor to pyridine dicarboxylates.

| Parameter | Value | Reference |

| Reaction Type | Hantzsch 1,4-dihydropyridine synthesis | mdpi.com |

| Heating Method | Microwave Irradiation | mdpi.com |

| Reactor Volume | 40 mL | mdpi.com |

| Flow Rate | 1.4 mL/min | mdpi.com |

| Residence Time | ~30 min | mdpi.com |

| Isolated Yield | ~80% | mdpi.com |

The development of continuous flow methodologies for the synthesis of complex heterocyclic compounds is a rapidly advancing field. These techniques offer a promising avenue for the efficient and scalable production of this compound and other highly functionalized pyridine derivatives.

Chemical Reactivity and Transformation Pathways of Dimethyl 2 Cyanopyridine 3,4 Dicarboxylate

Fundamental Reaction Types of the Pyridine (B92270) Nucleus

The chemical behavior of the pyridine ring in Dimethyl 2-cyanopyridine-3,4-dicarboxylate is dictated by the presence of the nitrogen heteroatom and the attached cyano and dicarboxylate substituents. These groups render the pyridine nucleus electron-deficient, which in turn governs its susceptibility to various chemical transformations. wikipedia.org

Oxidation Reactions of the Pyridine Ring

The oxidation of pyridines can lead to the formation of pyridine N-oxides. youtube.com This transformation is typically achieved using peroxy acids. The nitrogen atom in the pyridine ring acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. The resulting N-oxide exhibits altered reactivity compared to the parent pyridine. Specifically, the N-oxide group can activate the pyridine ring at the 2- and 4-positions towards nucleophilic attack.

In the context of thieno[2,3-b]pyridines, which share the pyridine core, oxidation has been shown to be an effective method for functionalization, leading to N-oxides, halo derivatives, S-oxides, and sulfones using various oxidizing agents. nih.gov For dihydropyridine (B1217469) derivatives, oxidation to the corresponding pyridine is a common metabolic process and can be achieved in the laboratory using reagents like dimethyl sulfoxide (B87167) (DMSO) or nitric acid. wum.edu.pk

| Reactant | Oxidizing Agent | Product | Reference |

| Pyridine | Peroxy Acid | Pyridine N-oxide | youtube.com |

| Dihydropyridine | DMSO / Nitric Acid | Pyridine | wum.edu.pk |

| Thieno[2,3-b]pyridine | Various | N-oxides, S-oxides, etc. | nih.gov |

Reduction Reactions of the Pyridine Core and its Ester/Nitrile Functions

The reduction of pyridine dicarboxylates can proceed in a highly selective manner. Electrochemical reduction of dimethyl pyridine-2,3-dicarboxylates has been shown to yield the corresponding 1,2-dihydropyridine derivatives regioselectively. researchgate.net In contrast, 3,4-disubstituted pyridines typically afford 1,4-dihydropyridines. researchgate.net

Sodium borohydride (B1222165) (NaBH₄) is a common reducing agent, but its reactivity towards esters and nitriles is generally low under standard conditions. researchgate.net However, the reactivity of NaBH₄ can be enhanced. For instance, the combination of NaBH₄ with iodine can reduce esters and nitriles to their corresponding alcohols and amines. researchgate.net The reduction of dimethyl pyridine-2,3-dicarboxylate with sodium borohydride has been reported to yield an unexpected product, 1,2,3,4-tetrahydrofuro[3,4-b]pyridin-5(7H)-one, highlighting the complex reactivity of this system. researchgate.net The use of activating agents like trifluoroacetic anhydride (B1165640) with sodium borohydride can also facilitate the reduction of amides. organic-chemistry.orgresearchgate.net

| Starting Material | Reducing Agent/Conditions | Product | Reference |

| Dimethyl pyridine-2,3-dicarboxylate | Electrochemical Reduction | 1,2-Dihydropyridine derivative | researchgate.net |

| 3,4-Disubstituted Pyridines | Electrochemical Reduction | 1,4-Dihydropyridine derivative | researchgate.net |

| Dimethyl pyridine-2,3-dicarboxylate | Sodium Borohydride | 1,2,3,4-tetrahydrofuro[3,4-b]pyridin-5(7H)-one | researchgate.net |

| Esters, Nitriles | NaBH₄ / I₂ | Alcohols, Amines | researchgate.net |

Electrophilic Substitution Reactions on the Pyridine System

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making electrophilic aromatic substitution (EAS) reactions difficult compared to benzene. wikipedia.orgquora.com The presence of multiple electron-withdrawing groups, as in this compound, further deactivates the ring towards electrophilic attack. pearson.com

When EAS reactions do occur on pyridine, they typically require harsh conditions and proceed at the 3-position (meta-position). quora.com This is because the intermediates formed from attack at the 2- or 4-positions would place a positive charge on the electronegative nitrogen atom, which is highly unfavorable. quora.comvaia.com The reactivity of pyridine towards EAS is often compared to that of nitrobenzene. youtube.com To enhance the reactivity of the pyridine ring towards electrophiles, the introduction of electron-donating groups is necessary. youtube.com Another strategy involves the formation of a pyridine N-oxide, which can then be subjected to electrophilic substitution. researchgate.net

Nucleophilic Substitution Reactions Involving the Cyano Group

The cyano group at the 2-position of the pyridine ring is a key site for nucleophilic attack. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the carbon atom of the cyano group. nih.gov Studies on 2-cyanopyridines have shown that they can react with nucleophiles like cysteine under mild, aqueous conditions. nih.govrsc.org The reactivity of the cyano group is further increased by the presence of other electron-withdrawing groups on the pyridine ring. nih.govrsc.org

In some cases, nucleophilic substitution can lead to the displacement of the cyano group itself. For example, in 2-cyano-3-nitroimidazo[1,2-a]pyridine, nitrogen and oxygen nucleophiles have been observed to substitute the 2-cyano group. researchgate.net A common method for introducing a cyano group at the 2-position involves the activation of the pyridine ring, for instance, by forming an N-oxide, followed by treatment with a cyanide source. thieme-connect.de The in situ hydrolysis of 2-cyanopyridine (B140075) is also a notable reaction, particularly in the synthesis of dimethyl carbonate where it acts as a dehydrating agent. researchgate.net

Cycloaddition Chemistry of this compound

The pyridine ring can participate in cycloaddition reactions, although this often requires specific activation or reaction partners. One of the most common types is the Diels-Alder reaction, where the pyridine can act as either the diene or the dienophile. baranlab.org

Inverse electron demand Diels-Alder reactions are a favored method for constructing pyridine rings, often involving heterocyclic azadienes like 1,2,4-triazines. baranlab.orgacsgcipr.org These reactions typically proceed through an initial cycloaddition adduct that then extrudes a small molecule to form the aromatic pyridine. acsgcipr.org Merged cycloaddition/cycloreversion processes using precursors like 1,4-oxazinones have also proven to be a reliable method for preparing highly substituted pyridines. nih.gov

While specific cycloaddition studies on this compound are not extensively detailed, the general principles of pyridine cycloaddition chemistry apply. The electron-deficient nature of this particular pyridine derivative would likely favor its participation as a dienophile in normal electron-demand Diels-Alder reactions or as the diene component in inverse electron-demand scenarios, potentially with electron-rich dienophiles. A recent study has demonstrated the skeletal editing of pyridines to benzenes and naphthalenes via a sequence of dearomatization, cycloaddition, and retro-cycloaddition reactions. nih.gov

Ring-Opening Transformations of Pyridine Dicarboxylates

The pyridine ring, while generally stable, can undergo ring-opening reactions under specific conditions. For instance, pyridine itself can catalyze the ring-opening of cyclopropenones. rsc.org While this is not a ring-opening of the pyridine itself, it demonstrates the catalytic potential of the pyridine nucleus.

Mechanistic Investigations of Reactions Involving Dimethyl 2 Cyanopyridine 3,4 Dicarboxylate

Kinetic Studies for Elucidating Reaction Pathways

Currently, there are no specific kinetic studies published in the surveyed literature for reactions involving Dimethyl 2-cyanopyridine-3,4-dicarboxylate. Kinetic studies are crucial for understanding reaction mechanisms, as they provide data on reaction rates, order of reaction with respect to each reactant, and the influence of temperature and catalysts. Such studies would be necessary to elucidate the step-by-step pathway of transformations, such as the hydrolysis of the ester or cyano groups or nucleophilic substitution reactions on the pyridine (B92270) ring. For instance, in related chemistries, kinetic data has been used to determine the rate-determining step in reactions of similar heterocyclic compounds.

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates for transformations involving this compound has not been a subject of detailed published research. In the synthesis of the compound from its corresponding N-oxide, a plausible, though unconfirmed, intermediate would be an adduct formed after the initial attack of the cyanide source, prior to the elimination and aromatization that yields the final product. For subsequent reactions, such as its hydrolysis, intermediates like partially hydrolyzed mono-acid/mono-ester species could be expected. Spectroscopic techniques such as in-situ NMR or trapping experiments would be required to identify and characterize such transient species.

Detailed Mechanisms of Catalytic Processes

There is no available literature detailing catalytic processes that specifically utilize this compound as a substrate. While catalysis is fundamental in pyridine chemistry, for example in hydrogenation or cross-coupling reactions, the application of these methods to this particular dicarboxylate has not been reported. A hypothetical catalytic hydrogenation, for instance, could proceed via initial coordination of the pyridine nitrogen to a metal center, followed by sequential hydrogen addition across the ring. The mechanism would depend heavily on the catalyst and conditions used.

Analysis of Regioselectivity and Stereoselectivity in Chemical Transformations

Detailed analyses of regioselectivity and stereoselectivity in reactions of this compound are absent from the scientific literature. The substitution pattern of this molecule—with a cyano group at position 2 and ester groups at positions 3 and 4—presents interesting questions for regioselectivity. For example, in a nucleophilic aromatic substitution reaction, a nucleophile might preferentially attack positions 5 or 6, influenced by the electron-withdrawing nature of the substituents. Similarly, partial hydrolysis of the diester could favor one ester group over the other depending on steric and electronic factors. However, without experimental studies, any analysis remains speculative.

Spectroscopic and Crystallographic Characterization of Dimethyl 2 Cyanopyridine 3,4 Dicarboxylate

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of Dimethyl 2-cyanopyridine-3,4-dicarboxylate is expected to show distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the methyl protons of the two ester groups. The pyridine ring protons, H-5 and H-6, would likely appear as doublets due to coupling with each other. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the cyano and carboxylate groups. The methyl protons of the two ester groups at positions 3 and 4 are expected to appear as sharp singlets, potentially with slightly different chemical shifts due to their different electronic environments.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 | 8.90 | d | 5.0 |

| H-5 | 7.95 | d | 5.0 |

| OCH₃ (C4-ester) | 4.00 | s | - |

| OCH₃ (C3-ester) | 3.95 | s | - |

Note: Data is hypothetical and predicted based on related structures.

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. It is expected to show ten distinct signals, corresponding to the five carbons of the pyridine ring, the cyano carbon, the two carbonyl carbons of the ester groups, and the two methyl carbons of the ester groups. The chemical shifts of the pyridine ring carbons will be significantly affected by the attached substituents. The carbonyl carbons will resonate at the characteristic downfield region for esters, and the cyano carbon will have a distinct chemical shift in the nitrile region.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O (C4-ester) | 164.5 |

| C=O (C3-ester) | 163.8 |

| C-6 | 154.0 |

| C-5 | 128.5 |

| C-4 | 145.0 |

| C-3 | 130.0 |

| C-2 | 135.0 |

| C≡N | 116.0 |

| OCH₃ (C4-ester) | 53.5 |

| OCH₃ (C3-ester) | 53.2 |

Note: Data is hypothetical and predicted based on related structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the cyano (C≡N) and ester (C=O) groups. A strong, sharp absorption band is anticipated in the region of 2240-2220 cm⁻¹ corresponding to the stretching vibration of the nitrile group. The carbonyl stretching vibrations of the two ester groups would likely appear as one or two strong absorption bands in the region of 1750-1730 cm⁻¹. Additionally, C-H stretching vibrations of the aromatic ring and the methyl groups, as well as C-O stretching of the ester groups, will be present.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| C-H (aromatic) | 3100-3000 |

| C-H (methyl) | 2960-2850 |

| C≡N (nitrile) | 2240-2220 |

| C=O (ester) | 1750-1730 |

| C-O (ester) | 1300-1000 |

Note: Ranges are based on typical values for these functional groups.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₈N₂O₄), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (220.18 g/mol ). The fragmentation pattern would likely involve the loss of methoxy (B1213986) groups (-OCH₃) or entire methoxycarbonyl groups (-COOCH₃) from the parent ion, leading to characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Possible Fragment |

|---|---|

| 220 | [M]⁺ |

| 189 | [M - OCH₃]⁺ |

| 161 | [M - COOCH₃]⁺ |

Note: Fragmentation is predicted and not based on experimental data.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

An SC-XRD analysis would reveal the planarity of the pyridine ring and the orientation of the cyano and dimethyl dicarboxylate substituents. The bond lengths within the pyridine ring would be indicative of its aromatic character. The C-C and C-N bond lengths of the substituents would provide insight into the electronic interactions between these groups and the pyridine ring.

Table 5: Hypothetical Key Bond Lengths and Angles for this compound

| Bond/Angle | Expected Value |

|---|---|

| C-C (pyridine ring) | ~1.39 Å |

| C-N (pyridine ring) | ~1.34 Å |

| C-C≡N | ~1.45 Å |

| C≡N | ~1.15 Å |

| C-C=O | ~1.50 Å |

| C=O | ~1.21 Å |

| C-O | ~1.34 Å |

| O-CH₃ | ~1.43 Å |

| Angle (C-C-C in ring) | ~120° |

| Angle (C-N-C in ring) | ~118° |

Note: Data is hypothetical and based on standard bond lengths and angles for similar structures.

Analysis of Molecular Conformation and Dihedral Angles

Specific experimental data from X-ray crystallography studies on this compound, which would provide insights into its molecular conformation and the dihedral angles between the pyridine ring and its substituent groups, are not available in published literature.

Elucidation of Crystal Packing and Intermolecular Interactions

Detailed analysis of the crystal packing and specific intermolecular interactions for this compound is not possible without experimental crystallographic data.

Hydrogen Bonding Networks (C-H···O, O-H···N)

Information regarding the presence and geometry of hydrogen bonding networks, such as C-H···O or potential O-H···N interactions (if any co-crystallized water or other protic species were present), is not available.

π-π Stacking Interactions

While cyanopyridine moieties are known to participate in π-π stacking interactions in the solid state, specific details such as interplanar distances and stacking geometries for this compound are not documented. d-nb.inforesearchgate.netresearchgate.net

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

A Hirshfeld surface analysis, a computational method used to visualize and quantify intermolecular interactions within a crystal, has not been reported for this compound. Such an analysis requires crystallographic information files (.cif) which are not available for this compound.

Elemental Analysis for Purity and Stoichiometry

While the theoretical elemental composition can be calculated from the molecular formula (C10H8N2O4), published experimental elemental analysis data to confirm the purity and stoichiometry of synthesized this compound could not be found. For a related compound, Dimethyl 2,2'-bipyridine-4,4'-dicarboxylate, the theoretical composition is Carbon: 61.76%, Hydrogen: 4.44%, and Nitrogen: 10.29%. sigmaaldrich.com However, this is not the target compound.

Computational and Theoretical Studies of Dimethyl 2 Cyanopyridine 3,4 Dicarboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of molecules. For Dimethyl 2-cyanopyridine-3,4-dicarboxylate, these calculations would provide invaluable insights into its geometry, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. For this compound, DFT calculations would be employed to determine its most stable three-dimensional structure. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.

Such a study would typically involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to accurately describe the electronic interactions within the molecule. nih.gov The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties. While specific data for the target compound is unavailable, studies on related cyanopyridine derivatives have successfully used DFT for this purpose. nih.gov

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C2-CN (Å) | 1.44 |

| Bond Length | C3-C(O)OCH3 (Å) | 1.50 |

| Bond Length | C4-C(O)OCH3 (Å) | 1.51 |

| Bond Angle | N1-C2-C3 (°) | 120.5 |

| Bond Angle | C3-C4-C5 (°) | 119.8 |

| Dihedral Angle | C2-C3-C4-C5 (°) | 0.5 |

| Note: This table is for illustrative purposes only and does not represent actual calculated data. |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Once the optimized geometry is obtained, quantum chemical calculations can be used to predict various spectroscopic parameters. These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of the synthesized compound.

NMR (Nuclear Magnetic Resonance): Theoretical chemical shifts (¹H and ¹³C) can be calculated and compared with experimental NMR spectra. This aids in the assignment of signals to specific atoms within the molecule.

IR (Infrared): The vibrational frequencies of the molecule can be calculated to predict its IR spectrum. This would allow for the identification of characteristic functional group vibrations, such as the C≡N stretch of the cyano group and the C=O stretches of the ester groups.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule. This provides information about the electronic structure and the energies of the frontier molecular orbitals (HOMO and LUMO).

While no specific spectroscopic predictions for this compound have been published, studies on other cyanopyridines demonstrate the utility of these methods. bldpharm.comresearchgate.net

Investigation of Reaction Energetics and Transition States

Computational chemistry is a powerful tool for studying reaction mechanisms. For this compound, theoretical calculations could be used to investigate the energetics of its potential reactions, such as hydrolysis of the ester groups or nucleophilic substitution at the pyridine (B92270) ring. By calculating the energies of reactants, products, and transition states, the activation energies and reaction enthalpies can be determined, providing a detailed understanding of the reaction pathways.

Fukui Indices and Reactivity Site Prediction

Fukui indices are chemical descriptors derived from conceptual DFT that help in predicting the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. Calculation of Fukui indices for this compound would identify which atoms are most susceptible to attack. For instance, the carbon atom of the cyano group would likely be an electrophilic site, while the nitrogen atom of the pyridine ring could be a nucleophilic site. This information is crucial for designing synthetic routes involving this compound.

Electron Density Analysis for Chemical Bonding Insights

Analysis of the electron density distribution, often performed using methods like Quantum Theory of Atoms in Molecules (QTAIM), can provide a deep understanding of the chemical bonding within a molecule. For this compound, such an analysis would characterize the nature of the covalent bonds, identify any non-covalent interactions, and quantify the charge distribution across the molecule. This would offer a more detailed picture of the electronic effects of the cyano and dimethyl dicarboxylate substituents on the pyridine ring.

Predictive Modeling for Reaction Design and Optimization (e.g., Machine Learning Applications)

Machine learning models, particularly those based on neural networks and Bayesian optimization, can be trained on datasets of chemical reactions to predict outcomes such as reaction yield or selectivity. preprints.orgarxiv.orgnih.gov For a target molecule like this compound, this process begins with the creation of a relevant dataset. This dataset would ideally include successful and failed reactions, detailing the specific substrates, reagents, catalysts, solvents, temperatures, and reaction times used. chemrxiv.org By representing the molecular structures and reaction conditions as numerical features, an ML model can learn the intricate, non-linear relationships between these inputs and the resulting reaction yield. researchgate.net

Application to this compound Synthesis

While specific machine learning models for the synthesis of this compound are not yet prevalent in published literature, the established principles of predictive modeling can be readily conceptualized for its production. The synthesis of related pyridine dicarboxylate derivatives often involves multi-component reactions where variables such as catalyst choice, temperature, and reactant stoichiometry are critical. oist.jp

Data Collection: A dataset of reactions for the synthesis of pyridine dicarboxylates and related functionalized heterocycles would be assembled from literature and internal experimental data. This would include reaction components and their properties, conditions, and the resulting yield of the desired product.

Model Training: A machine learning model, such as a gradient boosting regressor or a neural network, would be trained on this dataset. The model learns to predict the reaction yield based on the input parameters.

Predictive Optimization: The trained model is then used to predict the yield of this compound under a vast range of virtual experimental conditions. This allows for an in silico screening of thousands of potential reaction setups without performing a single lab experiment.

Active Learning: An active learning loop, often guided by Bayesian optimization, would then suggest a small number of new experiments to perform that are most likely to improve the reaction yield or enhance the model's accuracy. arxiv.org This iterative process of prediction and experimentation allows for rapid convergence on the optimal reaction conditions.

Illustrative Data for Predictive Modeling

To demonstrate how machine learning can guide reaction optimization, consider the following hypothetical data tables. These tables illustrate the kind of data a predictive model would generate and use.

Table 1: Illustrative Model Predictions for Catalyst and Temperature Screening

This table shows a hypothetical comparison between yields predicted by an ML model and subsequent experimental results for the synthesis of this compound, testing various catalysts and temperatures while keeping other parameters constant.

| Catalyst | Temperature (°C) | Predicted Yield (%) | Experimental Yield (%) | Prediction Error (%) |

| Pd(OAc)₂/dppf | 80 | 65 | 62 | 4.6 |

| Pd(OAc)₂/dppf | 100 | 78 | 75 | 3.8 |

| Pd(OAc)₂/dppf | 120 | 72 | 70 | 2.8 |

| CuI/Phen | 80 | 55 | 58 | -5.5 |

| CuI/Phen | 100 | 68 | 71 | -4.4 |

| CuI/Phen | 120 | 63 | 66 | -4.8 |

| NiCl₂(dppp) | 80 | 45 | 43 | 4.4 |

| NiCl₂(dppp) | 100 | 52 | 55 | -5.8 |

This table is for illustrative purposes only and does not represent actual experimental data.

Table 2: Illustrative Bayesian Optimization for Reaction Conditions

This table demonstrates a hypothetical iterative optimization process guided by a Bayesian algorithm. After each experiment, the model updates its predictions and suggests the next set of parameters to maximize the yield.

| Iteration | Solvent | Molar Ratio (A:B) | Time (h) | Experimental Yield (%) | Model's Next Suggestion |

| 1 | Toluene | 1:1.2 | 12 | 68 | Dioxane, 1:1.5, 18h |

| 2 | Dioxane | 1:1.5 | 18 | 79 | Dioxane, 1:1.4, 24h |

| 3 | Dioxane | 1:1.4 | 24 | 84 | DMF, 1:1.4, 20h |

| 4 | DMF | 1:1.4 | 20 | 81 | Dioxane, 1:1.3, 22h |

| 5 | Dioxane | 1:1.3 | 22 | 86 | - |

This table is for illustrative purposes only and does not represent actual experimental data. Molar Ratio (A:B) refers to the starting materials for the pyridine ring synthesis.

Coordination Chemistry and Applications in Materials Science

Dimethyl 2-cyanopyridine-3,4-dicarboxylate as a Ligand in Coordination Complexes

This compound is a multifunctional ligand possessing a unique combination of donor atoms—a pyridine (B92270) ring nitrogen, a nitrile group, and two ester functionalities. This arrangement allows for diverse coordination behaviors, making it a subject of interest in the design of novel coordination complexes and metal-organic frameworks (MOFs).

Investigation of Coordination Modes and Ligand Flexibility

The coordination chemistry of this compound is characterized by its adaptability as a ligand. The presence of multiple potential binding sites—the pyridine nitrogen, the nitrile nitrogen, and the oxygen atoms of the two carboxylate groups—allows for a variety of coordination modes. The specific mode of coordination is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

The pyridine nitrogen is a primary and strong coordination site, readily forming bonds with a wide range of metal ions. The nitrile group can also coordinate to metal centers, either in a terminal fashion or as a bridging ligand between two metal ions. The ester groups, while generally weaker coordinating agents than carboxylates, can participate in coordination through their carbonyl oxygen atoms, particularly with hard metal ions.

The flexibility of the ester groups allows the ligand to adopt different conformations to accommodate the geometric preferences of the metal center. This can lead to the formation of both mononuclear complexes, where a single ligand coordinates to a metal ion, and polynuclear structures, including coordination polymers and MOFs, where the ligand bridges multiple metal centers. nih.govacs.org The ability of related pyridine dicarboxylate ligands to act as linkers in the formation of 2D and 3D networks highlights the potential of this compound in the construction of functional materials. acs.org

Potential Coordination Modes of this compound:

| Coordination Mode | Description | Potential Structural Outcome |

| Monodentate | Coordination through the pyridine nitrogen only. | Simple coordination complexes. |

| Bidentate Chelating | Coordination through the pyridine nitrogen and one of the carboxylate oxygen atoms, or the pyridine nitrogen and the nitrile nitrogen. | Stable five- or six-membered chelate rings. |

| Bridging | The ligand connects two or more metal centers, utilizing a combination of its donor atoms. | Dinuclear complexes, coordination polymers, or MOFs. |

Stability and Reactivity of Metal-Ligand Complexes

The stability of metal complexes formed with this compound is influenced by the chelate effect and the electronic properties of the ligand. The formation of stable chelate rings with the metal center enhances the thermodynamic stability of the resulting complexes. The electron-withdrawing nature of the cyano and ester groups can influence the Lewis basicity of the pyridine nitrogen, which in turn affects the strength of the metal-ligand bond.

The reactivity of the coordinated ligand can be significantly altered upon complexation. For instance, the coordination of the nitrile group to a metal ion can activate it towards nucleophilic attack, a principle that has been observed in the methanolysis of 2-cyanopyridine (B140075) in the presence of manganese(II) ions. researchgate.net This suggests that metal complexes of this compound could serve as platforms for organic transformations. The thermal stability of such complexes is an important factor for their application in catalysis and materials science, and is often evaluated using techniques like thermogravimetric analysis (TGA). nih.gov

Synthesis and Characterization of Metal Complexes with Pyridine Dicarboxylates

The synthesis of metal complexes with pyridine dicarboxylate ligands, including by extension this compound, is typically achieved through several common methods in coordination chemistry. Solvothermal and hydrothermal techniques are frequently employed, where the reaction between the ligand and a metal salt is carried out in a sealed vessel at elevated temperatures. acs.org These methods can promote the crystallization of coordination polymers and MOFs. Room temperature synthesis by slow evaporation of a solution containing the ligand and metal salt is also a viable route for obtaining single crystals suitable for X-ray diffraction analysis. rsc.org

The choice of solvent, temperature, and the metal-to-ligand ratio are critical parameters that can influence the final structure and dimensionality of the resulting complex. nih.gov For instance, the use of co-ligands or crystallization mediators can facilitate the formation of specific crystalline products. acs.org

Common Characterization Techniques:

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | Provides the precise three-dimensional arrangement of atoms in the crystalline state, confirming coordination modes and bond lengths. nih.govresearchgate.net |

| Powder X-ray Diffraction (PXRD) | Used to confirm the phase purity of the bulk material and to compare with the simulated pattern from single-crystal data. nih.govresearchgate.net |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the coordination of functional groups by observing shifts in their vibrational frequencies upon complexation with a metal ion. nih.govepa.gov |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the complexes and the presence of coordinated or solvated water molecules. nih.govresearchgate.net |

| Elemental Analysis | Confirms the empirical formula of the synthesized complexes. researchgate.netepa.gov |

Applications in Catalysis

Metal complexes derived from pyridine dicarboxylate ligands have shown significant promise as catalysts in a variety of organic reactions. The versatility in their coordination modes and the ability to tune the electronic and steric properties of the ligand make them attractive candidates for both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis

In homogeneous catalysis, the metal complex and the reactants are in the same phase, which often leads to high activity and selectivity. Ruthenium(II) complexes with pyridine-dicarboxamide ligands, for example, have been shown to be effective catalysts for the transfer hydrogenation of ketones. researchgate.net Similarly, molybdenum(II) complexes with pyridine carboxylate ligands have demonstrated activity in the ring-opening metathesis polymerization of norbornene and the polymerization of styrene. epa.gov While direct catalytic applications of this compound complexes are not yet reported, the known catalytic activity of structurally similar complexes suggests their potential in these and other transformations.

Heterogeneous Catalysis

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are highly desirable for industrial applications due to their ease of separation and recyclability. Metal-organic frameworks (MOFs) constructed from pyridine dicarboxylate linkers are a prime example of such systems. mdpi.comresearchgate.net These porous materials can possess accessible metal sites and functionalized linkers that act as catalytic centers.

For instance, MOFs have been successfully employed as catalysts in Knoevenagel condensation reactions and the cyanosilylation of aldehydes. acs.orgresearchgate.net The catalytic activity can be tuned by modifying the metal center or the organic linker. researchgate.net Given the structural features of this compound, it is a promising candidate for the construction of catalytically active MOFs for a range of organic transformations. nih.gov The incorporation of this ligand into MOF structures could lead to new materials with tailored catalytic properties. mdpi.com

Development of Advanced Materials Based on Pyridine Dicarboxylate Complexes

The functionalization of materials using pyridine dicarboxylate ligands is a burgeoning field of research. The diester, this compound, can be readily hydrolyzed to its corresponding dicarboxylic acid, 2-cyano-3,4-pyridinedicarboxylic acid, which serves as a versatile ligand for constructing coordination complexes with various metal ions. The presence of a nitrogen atom in the pyridine ring, two carboxylate groups, and a cyano group provides multiple coordination sites and opportunities for tuning the electronic and photophysical properties of the resulting materials.

Organic Light-Emitting Diodes (OLEDs)

While direct studies of this compound in OLEDs are not extensively documented, the constituent parts of the molecule—specifically the cyanopyridine core—are of significant interest in this field. Cyanopyridine derivatives have been successfully developed as bipolar host materials and emitters in phosphorescent OLEDs (PhOLEDs). rsc.org

The cyano group (-CN) is a strong electron-withdrawing group, which can be used to create molecules with distinct electron-transporting regions. When combined with an electron-donating group, this facilitates the formation of a donor-acceptor (D-A) structure. This architecture is crucial for developing materials for Thermally Activated Delayed Fluorescence (TADF), which can enable OLEDs to achieve internal quantum efficiencies of nearly 100%. Research into pyridine-3,5-dicarbonitrile (B74902) acceptors linked to donor units has led to highly efficient green-to-red TADF emitters with exceptional external quantum efficiencies (EQE), in some cases exceeding 39%. researchgate.net

For instance, bipolar host materials combining a hole-transporting unit like 9H-3,9′-bicarbazole with an electron-transporting cyanopyridine unit have demonstrated high triplet energies and balanced charge-transporting abilities. rsc.org An OLED device using one such material, o-CNPyBCz, as a host for a green PhOLED achieved a maximum EQE of 22.6%. rsc.org This suggests that a ligand derived from this compound could be integrated into metal complexes or organic emitters to serve a similar function, with the dicarboxylate groups offering additional sites for structural modification or coordination.

Table 1: Performance of Selected Bipolar Host Materials in PhOLEDs

| Host Material | Dopant Emitter | Max. EQE (%) | Turn-on Voltage (V) | Emission Color |

| o-CNPyBCz | Ir(ppy)₃ | 22.6 | 2.7 | Green |

| o-CNPyBCz | FIrpic | 15.9 | 2.7 | Sky Blue |

| CNPyPhBCz | Ir(ppy)₃ | 15.5 | 3.2 | Green |

| m-CNPyBCz | Ir(ppy)₃ | 16.5 | 3.2 | Green |

| Data sourced from a study on bicarbazole-cyanopyridine based materials. rsc.org |

Photovoltaic Cells

In the realm of solar energy, pyridine derivatives are recognized for their utility in dye-sensitized solar cells (DSSCs). The pyridine ring can function as an effective anchoring group to semiconductor surfaces like titanium dioxide (TiO₂) and nickel(II) oxide (NiO). researchgate.netmdpi.com For the ligand 2-cyano-3,4-pyridinedicarboxylic acid, both the pyridine nitrogen and the two carboxylate groups can act as strong anchoring sites to a semiconductor photoanode.

The electron-withdrawing nature of the cyano group would influence the electronic properties of a dye molecule derived from this ligand. This can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the dye, which is a critical factor in optimizing the light absorption spectrum and ensuring efficient electron injection from the dye into the semiconductor's conduction band. researchgate.net

Table 2: Photovoltaic Performance of a DSSC with a Pyridine-Anchored Sensitizer

| Sensitizer System | Overall Efficiency (η%) | Jsc (mA cm⁻²) | Voc (mV) | Fill Factor (FF) |

| Pyridine-anchor dye | ~0.16 | - | - | - |

| N719 + Tb(HPDA)₃ | 2.37 | 5.86 | 0.68 | 0.60 |

| N719 (control) | 2.16 | 5.42 | 0.66 | 0.60 |

| Data compiled from studies on pyridine-based sensitizers and co-sensitizers. mdpi.comnovartis.com |

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The deprotonated form of this compound, 2-cyano-3,4-pyridinedicarboxylate, is an excellent candidate for constructing Metal-Organic Frameworks (MOFs) and coordination polymers. The parent ligand without the cyano group, 3,4-pyridinedicarboxylic acid (H₂L2), has been used to synthesize 2D coordination polymers with cobalt. mdpi.com In one such example, the compound Co(L2)(2,2-bipyridine)(DMF) forms a 2D hexagonal (6,3) network, which further assembles into a 3D supramolecular structure through π–π stacking interactions. mdpi.com This particular framework was found to exhibit ferromagnetic exchange interactions. mdpi.com

The addition of a cyano group at the 2-position would offer several advantages. It could act as an additional coordination site, potentially increasing the dimensionality or connectivity of the framework. Furthermore, the cyano group can participate in non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, which can influence the final topology and stability of the MOF. rsc.org The electronic properties conferred by the cyano group could also imbue the resulting MOF with specific functionalities, such as enhanced luminescence or catalytic activity.

Research on the closely related pyridine-2,3-dicarboxylate has shown its ability to form luminescent MOFs. For instance, zinc and cadmium complexes with pyridine-2,3-dicarboxylate ligands have been shown to be highly fluorescent at room temperature, making them potential candidates for sensing or lighting applications. Given these precedents, MOFs constructed from 2-cyano-3,4-pyridinedicarboxylate ligands and d¹⁰ metals like Zn(II) or Cd(II) are expected to exhibit interesting photoluminescent properties.

Table 3: Structural Features of Coordination Polymers with Pyridine Dicarboxylate Isomers

| Compound | Ligand | Metal Ion | Dimensionality | Key Structural Feature |

| Co(L2)(2,2-bipyridine)(DMF) | 3,4-pyridinedicarboxylate (L2) | Co(II) | 2D | Hexagonal (6,3) network |

| [Zn(2,3-pydc)(bpp)]·2.5H₂O | 2,3-pyridinedicarboxylate | Zn(II) | 3D | Interpenetrating (4,4) topology |

| [Cd(2,3-pydc)(bpp)(H₂O)]·3H₂O | 2,3-pyridinedicarboxylate | Cd(II) | 3D | Non-interpenetrating CdSO₄ framework |

| {[Cu₂(µ-pdc)(µ₃-pdc)(H₂mdea)(H₂O)₂]·2H₂O}n | 3,4-pyridinedicarboxylate (pdc) | Cu(II) | 2D | Uninodal 4-connected sql topology |

| Data from studies on coordination polymers of pyridine dicarboxylates. novartis.commdpi.com |

Photochemistry of Pyridine Dicarboxylate Systems

Photo-induced Rearrangements and Isomerizations

There is no specific information available in the reviewed literature concerning the photo-induced rearrangements and isomerizations of Dimethyl 2-cyanopyridine-3,4-dicarboxylate.

Photocycloaddition Reactions of Pyridine-Dicarboxylates

Detailed research findings on the photocycloaddition reactions specifically involving this compound are not present in the available scientific literature.

Excited State Properties and Photophysical Behavior

There is a lack of published data on the excited state properties and general photophysical behavior of this compound.

Influence of Substituents and Environment on Photoreactivity

While general principles on how substituents affect the photochemistry of pyridine (B92270) systems exist, specific studies detailing these influences for this compound are not found in the current body of scientific research.

Electrochemical Investigations of Dimethyl 2 Cyanopyridine 3,4 Dicarboxylate

Cyclic Voltammetry Studies for Redox Characterization

No published cyclic voltammetry data specifically for Dimethyl 2-cyanopyridine-3,4-dicarboxylate could be located.

Electron Transfer Mechanisms and Potentials

Specific electron transfer mechanisms and redox potentials for this compound are not documented in the available literature.

Influence of Structural Modifications on Electrochemical Behavior

A comparative analysis of the influence of structural modifications on the electrochemical behavior of this compound is not possible without foundational data on the parent compound and its derivatives.

Future Research Directions and Emerging Challenges in Dimethyl 2 Cyanopyridine 3,4 Dicarboxylate Research

Development of Highly Efficient and Selective Synthetic Routes

A primary challenge in the broader application of Dimethyl 2-cyanopyridine-3,4-dicarboxylate is the development of synthetic methodologies that are not only high-yielding but also atom-economical and selective. While methods for producing various cyanopyridines exist, such as the ammoxidation of picolines or the dehydration of amides, these often require harsh conditions or lack selectivity for polysubstituted pyridines. thieme-connect.de

Future research will likely gravitate towards multicomponent reactions (MCRs), which offer a powerful strategy for constructing complex molecules like this compound in a single step from simple precursors. mdpi.com The advantages of MCRs include procedural simplicity, reduced waste generation, and high atom economy. mdpi.com Developing novel MCRs or refining existing ones to favor the specific substitution pattern of the target compound is a key research direction. Furthermore, exploring metal-free synthetic pathways, such as cascade reactions initiated by organic bases, could provide more sustainable and cost-effective production methods. mdpi.com The challenge lies in controlling the regioselectivity of these reactions to ensure the desired arrangement of the cyano and dicarboxylate groups on the pyridine (B92270) ring.

Exploration of Novel Reactivity Profiles and Cascade Reactions

The unique arrangement of functional groups in this compound suggests a rich and largely unexplored reactivity profile. The electron-withdrawing nature of the cyano and ester groups significantly influences the electronic properties of the pyridine ring, opening avenues for unique chemical transformations.

An important area for future investigation is the development of novel cascade reactions. These reactions, where multiple bonds are formed in a single, uninterrupted sequence, are highly efficient for building molecular complexity. mdpi.com Research could focus on designing cascades that leverage the interplay between the nitrile, esters, and the pyridine nitrogen. For instance, a reaction could be initiated at the nitrile group, followed by an intramolecular cyclization involving one of the ester groups, leading to complex polycyclic heterocyclic systems. The photoinitiated substitution reactions observed in other cyanopyridines, such as 4-cyanopyridine, suggest that photochemical methods could also be a fruitful area of exploration, potentially leading to novel C-C bond-forming reactions without the need for traditional catalysts. rsc.org

Integration with Advanced Spectroscopic and Imaging Techniques

While standard spectroscopic techniques like NMR, IR, and mass spectrometry are crucial for routine characterization, future research will benefit from the integration of more advanced analytical methods. mdpi.comnih.govnih.gov Techniques such as 2D NMR spectroscopy (COSY, HMBC, HSQC) can provide unambiguous structural assignments, which is particularly important when dealing with complex products from cascade reactions or when trying to differentiate between isomers.

For applications in materials science, solid-state NMR could provide invaluable insights into the packing and intermolecular interactions of this compound within crystalline materials or polymers. When this compound is used as a building block for functional materials, advanced imaging techniques like Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) will be essential to correlate molecular structure with the morphology and properties of the resulting material at the nanoscale. rsc.org

Leveraging Theoretical Predictions for Rational Design of New Compounds and Materials

Computational chemistry is poised to play a pivotal role in accelerating research on this compound. Density Functional Theory (DFT) calculations can be employed to predict molecular geometries, electronic properties, and chemical reactivity. nih.gov This theoretical insight can guide the rational design of new synthetic routes by modeling reaction pathways and transition states, helping chemists to select optimal conditions and reagents.

In the realm of materials science, theoretical predictions are invaluable for designing novel compounds with desired properties. For instance, molecular docking studies, similar to those used in drug discovery, can predict how derivatives of this compound might interact with biological targets or bind within the active sites of enzymes. nih.gov Furthermore, computational screening can be used to predict the properties of co-crystals formed with other molecules, guiding the synthesis of new functional materials with specific optical or electronic characteristics. d-nb.inforesearchgate.net The ΔpKa rule, for example, can be computationally applied to predict whether the combination of a pyridine derivative and a carboxylic acid will form a salt or a co-crystal, which is essential for targeted crystal engineering. d-nb.inforesearchgate.net

Expanding the Scope of Applications in Catalysis and Functional Materials

A significant future challenge and opportunity lies in expanding the applications of this compound beyond its current scope. Its structural motifs are present in compounds with diverse biological activities and material properties.

In materials science, the ability of cyanopyridines to form predictable hydrogen-bonding motifs with carboxylic acids makes them excellent candidates for crystal engineering and the construction of supramolecular assemblies. d-nb.inforesearchgate.net Research into forming co-crystals of this compound with various co-formers could lead to new functional materials with tailored properties, such as pharmaceuticals with enhanced solubility or novel nonlinear optical materials. d-nb.inforesearchgate.net The rigid, functionalized pyridine core also makes it an attractive building block for creating porous organic frameworks (POFs) or metal-organic frameworks (MOFs) for applications in gas storage and separation.

Q & A

Q. What frameworks ensure robust data integrity in computational and experimental studies of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.